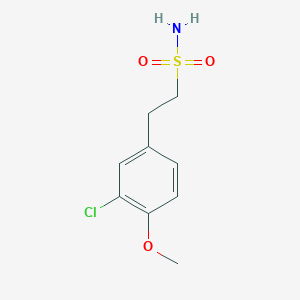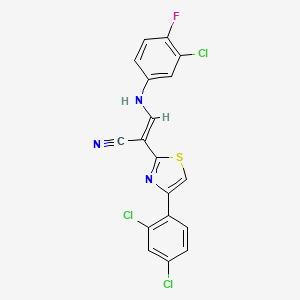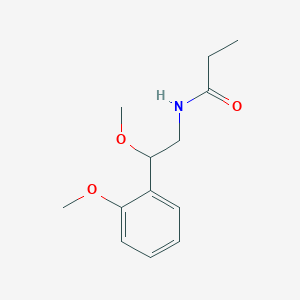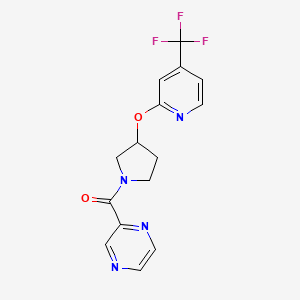
2-(3-氯-4-甲氧基苯基)乙烷磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide, also known as CPMES, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide drugs and has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. In
作用机制
The exact mechanism of action of 2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in inflammation and pain. By inhibiting the production of prostaglandins, 2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide is able to reduce inflammation and pain.
Biochemical and Physiological Effects
2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide has been found to exhibit a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are key enzymes involved in inflammation. In addition, 2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide has been shown to reduce oxidative stress and improve antioxidant status in animal models of inflammation.
实验室实验的优点和局限性
2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use. It has been found to have low solubility in water, which can make it difficult to administer in certain experiments. In addition, its anti-inflammatory and analgesic effects may vary depending on the model used, which can make it difficult to compare results across studies.
未来方向
There are a number of future directions for research on 2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide. One area of interest is its potential use in the treatment of inflammatory bowel disease (IBD). Studies have shown that 2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide can reduce inflammation in animal models of IBD, and further research is needed to determine its potential therapeutic value in humans. Another area of interest is its potential use in the treatment of cancer. Studies have shown that 2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide can inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential use as an anticancer agent. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide, particularly with regard to its absorption, distribution, metabolism, and excretion in humans.
合成方法
2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide can be synthesized by reacting 3-chloro-4-methoxyaniline with chloroacetyl chloride and then reacting the resulting product with sodium sulfite. The final product is obtained by reacting the intermediate with ammonia and sulfuric acid. This method has been reported to yield high purity 2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide.
科学研究应用
- 应用: 研究人员已经研究了2-(3-氯-4-甲氧基苯基)乙烷磺酰胺在各种癌细胞系中的抗增殖作用,包括宫颈癌 (HL-60)、白血病 (HeLaS3、T 淋巴细胞白血病 CCRF–CEM) 和早幼粒细胞白血病 .
- 应用: 研究人员已经探索了这种化合物作为抗病毒剂的潜力。 它对特定病毒的活性值得进一步研究 .
- 应用: 2-(3-氯-4-甲氧基苯基)乙烷磺酰胺是一种新型姜黄素类似物。 研究人员已经合成并表征了它,突出了它的光谱性质和计算评估 .
- 应用: 该化合物表现出溶剂变色行为,在不同溶剂中摩尔消光系数和荧光量子产率发生变化。 研究人员已将这些性质与理论计算相关联 .
- 应用: 研究人员已经探索了吲哚衍生物的生物潜力,包括那些从 2-(3-氯-4-甲氧基苯基)乙烷磺酰胺衍生而来的衍生物。 这些衍生物可能在药物发现和药物化学中具有多种应用 .
- 应用: 研究人员已经结合理论和实验方法来研究 (2E)-3-(2,6-二氯苯基)-1-(4-甲氧基苯基)丙-2-烯-1-酮的性质,这是一种相关化合物。 结果表明理论和实验之间具有良好的一致性 .
抗增殖活性
抗病毒特性
姜黄素类似物
溶剂依赖性性质
吲哚衍生物
理论和实验研究
属性
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c1-14-9-3-2-7(6-8(9)10)4-5-15(11,12)13/h2-3,6H,4-5H2,1H3,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNDQEWDHSIBSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCS(=O)(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Hydroxy-11-(pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2394875.png)
![methyl 3-(N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2394876.png)
![N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2394877.png)
![3-Chloro-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2394879.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2394882.png)
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2394887.png)
![2-[(2-Phenoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B2394888.png)



![(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2394892.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2394893.png)
![methyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2394894.png)